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(S)-2-Ethynylmorpholine

Cat. No.: B12961038
M. Wt: 111.14 g/mol
InChI Key: UHWZKSGXBBYDCB-LURJTMIESA-N
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Description

Significance of Chiral Morpholine (B109124) Scaffolds in Modern Organic Synthesis and Chemical Biology

The morpholine ring is a privileged structure in medicinal chemistry and drug discovery. researchgate.net Its presence in a molecule can enhance pharmacokinetic properties, such as solubility and metabolic stability. researchgate.net Chiral morpholines, which possess a defined three-dimensional arrangement of atoms, are particularly valuable as they allow for stereospecific interactions with biological targets. rsc.org These scaffolds are integral components of numerous approved drugs and are actively explored for the development of new therapeutic agents. researchgate.netru.nl The ability of the morpholine ring's oxygen atom to form hydrogen bonds is a key feature in its biological activity. researchgate.net

The synthesis of C-functionalized morpholine derivatives, especially in their enantiomerically pure forms, is a significant area of research. ru.nl These functionalized morpholines serve as excellent platforms for constructing diverse and complex molecules, including amino acids and amino alcohols. ru.nl The sp3-rich nature of morpholine scaffolds provides access to a greater volume of biologically relevant chemical space, a desirable trait in drug discovery. acs.orgnih.gov

Rationale for Advanced Research on (S)-2-Ethynylmorpholine as a Versatile Chiral Building Block

The combination of the chiral morpholine scaffold with an ethynyl (B1212043) group in this compound creates a highly versatile building block for organic synthesis. mdpi.comresearchgate.netrsc.orgresearchgate.netpsu.edu The terminal alkyne is a reactive handle that can participate in a wide array of chemical transformations, including well-established reactions like copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira couplings. vanderbilt.edu This allows for the straightforward introduction of the this compound unit into a larger molecular framework.

The chirality inherent in the (S)-enantiomer is crucial for creating stereochemically defined products, which is of paramount importance in medicinal chemistry where different enantiomers of a drug can have vastly different biological activities. The ability to synthesize and utilize enantiomerically pure this compound opens doors to the development of novel chiral compounds with potential therapeutic applications.

Historical Context and Evolution of Research on Ethynyl-Substituted Chiral Heterocycles

The study of ethynyl-substituted heterocycles has gained considerable momentum in recent decades. clockss.org Initially, the synthesis and handling of ynamines (compounds with a nitrogen atom directly attached to an alkyne) posed significant challenges due to their high reactivity and sensitivity. clockss.org However, the development of more stable and synthetically accessible ethynyl-heterocycles has broadened their utility. clockss.org

Research has shown that heterocycle-substituted alkynes offer greater conformational rigidity compared to other heteroatom-substituted alkynes. clockss.org This structural feature can be advantageous in designing molecules with specific three-dimensional shapes for targeted interactions. The ability of these compounds to coordinate with metals and to be chiral has further fueled their exploration in stereoselective synthesis. clockss.orgacs.org The development of transition metal-catalyzed reactions has significantly expanded the toolbox for manipulating these valuable building blocks. acs.org

Overview of Principal Research Domains and Methodological Approaches

The primary research domain for this compound is in the synthesis of complex organic molecules, particularly those with potential biological activity. Methodologically, its application often involves leveraging the reactivity of the ethynyl group.

Key methodological approaches include:

Asymmetric Synthesis: The preparation of enantiomerically pure this compound is a critical first step. This often involves asymmetric synthesis strategies to establish the chiral center. psu.edu

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition is a powerful tool for ligating the this compound moiety to other molecules containing an azide (B81097) group. thieme-connect.com

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. vanderbilt.edu

Metal-Mediated Cycloadditions: The alkyne functionality can participate in various cycloaddition reactions catalyzed by transition metals, leading to the formation of new heterocyclic systems. clockss.org

Multi-component Reactions: this compound can be employed in multi-component reactions where several starting materials combine in a single step to form a complex product, offering efficiency and atom economy. acs.org

The investigation of this compound and related chiral building blocks is often supported by advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the structure and purity of the synthesized compounds. vanderbilt.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B12961038 (S)-2-Ethynylmorpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(2S)-2-ethynylmorpholine

InChI

InChI=1S/C6H9NO/c1-2-6-5-7-3-4-8-6/h1,6-7H,3-5H2/t6-/m0/s1

InChI Key

UHWZKSGXBBYDCB-LURJTMIESA-N

Isomeric SMILES

C#C[C@H]1CNCCO1

Canonical SMILES

C#CC1CNCCO1

Origin of Product

United States

Enantioselective Synthesis Methodologies of S 2 Ethynylmorpholine and Its Key Derivatives

Stereoselective Construction of the Morpholine (B109124) Ring System

The formation of the chiral morpholine ring is a critical step, and various strategies have been developed to establish the stereocenter at the C2 position. These methods include leveraging the chirality of existing molecules, employing asymmetric catalysts, and using diastereoselective reactions.

Chiral Pool Strategies Utilizing Pre-existing Chiral Centers

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct the morpholine skeleton. This approach transfers the pre-existing chirality of the starting material to the final product. For instance, enantiopure β-amino alcohols, which can be derived from natural amino acids, are common precursors. bohrium.comnih.gov A general strategy involves the conversion of these amino alcohols into O-allyl ethanolamines, which can then undergo a palladium-catalyzed carboamination reaction with an aryl or alkenyl halide to form cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov

Another approach begins with activated chiral aziridines. A highly regio- and stereoselective SN2-type ring-opening of these aziridines with a suitable haloalcohol, often catalyzed by a Lewis acid, yields a haloalkoxy amine intermediate. Subsequent intramolecular cyclization mediated by a base affords the desired chiral morpholine. researchgate.net

Table 1: Examples of Chiral Pool Strategies for Morpholine Synthesis

Starting Material Key Reaction Product Type Stereochemical Outcome
Enantiopure N-Boc amino alcohols O-allylation followed by Pd-catalyzed carboamination cis-3,5-disubstituted morpholines High diastereoselectivity (>20:1 dr) nih.gov

Asymmetric Catalysis in Morpholine Ring Formation

Asymmetric catalysis offers an efficient way to create chiral morpholine rings from achiral or racemic starting materials. Transition-metal catalysts and organocatalysts are prominently used to induce enantioselectivity.

One notable method is the asymmetric hydrogenation of dehydromorpholines. Using a rhodium complex with a large-bite-angle bisphosphine ligand (such as SKP-Rh), various 2-substituted dehydromorpholines can be hydrogenated to yield 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee. nih.govsemanticscholar.org This "after cyclization" approach is powerful for establishing the C2 stereocenter on a pre-formed ring. nih.govsemanticscholar.org

Table 2: Asymmetric Catalysis in Morpholine Synthesis

Substrate Catalyst/Method Product Enantioselectivity (ee)
2-Substituted Dehydromorpholines Asymmetric Hydrogenation (SKP-Rh complex) 2-Substituted Morpholines Up to 99% nih.govsemanticscholar.org
Aldehydes Organocatalytic α-chlorination/Reductive Amination/Cyclization C2-Functionalized Morpholines 75–98% nih.gov

Diastereoselective Approaches for Ring Closure and Functionalization

Diastereoselective methods are employed when a chiral center already exists in the substrate, guiding the formation of a new stereocenter during ring closure. This substrate-controlled approach is effective for synthesizing highly substituted morpholines.

A copper(II)-promoted oxyamination of alkenes provides a pathway to 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.govnih.gov In this reaction, an intramolecular addition of a hydroxyl group and an intermolecular addition of an amine occur across a double bond in a β-hydroxy N-allylsulfonamide substrate, derived from a chiral source like L-phenylalanine. nih.gov

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another atom-economic method to obtain highly substituted morpholines with excellent diastereoselectivity (up to >99:1 dr). Additionally, base-catalyzed cascade reactions starting from compounds like 2-tosyl-1,2-oxazetidine and α-formyl carboxylates can yield morpholine hemiaminals, which can be further elaborated. nih.govacs.org The diastereoselectivity in such reactions is often controlled by steric factors and anomeric effects within the transition state. nih.gov

Introduction of the Ethynyl (B1212043) Moiety with Stereochemical Integrity

Once the chiral morpholine ring is constructed, the next critical phase is the introduction of the ethynyl group at the C2 position without compromising the established stereocenter.

Direct Ethynylation Reactions at the C2 Position

Direct C-H ethynylation at the C2 position of a saturated heterocycle like morpholine is a significant challenge due to the high pKa of the C-H bond. While methods exist for the direct ethynylation of electron-rich N-heterocycles, these typically require directing groups and transition metal catalysis, and are less common for saturated systems like morpholine. nih.gov Research in this area is ongoing, but for the synthesis of (S)-2-ethynylmorpholine, indirect methods are currently more established.

Transformations of Precursor Functionalities to the Ethynyl Group

A more common and reliable strategy involves the conversion of a precursor functional group at the C2 position, such as an aldehyde, into a terminal alkyne. This is typically a two-step process that preserves the stereochemistry at C2. The Corey-Fuchs and the Seyferth-Gilbert homologation reactions are the most prominent methods for this transformation. wordpress.com

The Corey-Fuchs reaction involves two steps: first, the reaction of a C2-formylmorpholine with a phosphine-dibromomethylene ylide (generated from triphenylphosphine and carbon tetrabromide) to form a 1,1-dibromoolefin. wikipedia.orgjk-sci.com In the second step, treatment with a strong base like n-butyllithium induces elimination and metal-halogen exchange to furnish the terminal alkyne. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This method is widely used due to its reliability and mild conditions for the first step.

The Seyferth-Gilbert homologation provides a one-pot alternative to the Corey-Fuchs reaction. synarchive.com It uses dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert an aldehyde directly into an alkyne. wikipedia.org A popular modification, the Ohira-Bestmann modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which allows the reaction to proceed under milder basic conditions (e.g., potassium carbonate), making it compatible with a wider range of functional groups. wordpress.comchem-station.com

Table 3: Key Reactions for Ethynyl Group Introduction

Reaction Name Reagents Intermediate Key Features
Corey-Fuchs Reaction 1. CBr4, PPh32. n-BuLi 1,1-Dibromoolefin Two-step process, reliable and widely applicable. wikipedia.orgjk-sci.com
Seyferth-Gilbert Homologation Dimethyl (diazomethyl)phosphonate, t-BuOK Vinyl diazo-intermediate One-pot conversion of aldehydes to alkynes. synarchive.comwikipedia.org

Development and Optimization of Synthetic Pathways for this compound

The creation of the chiral center at the C2 position of the morpholine ring with a specific (S)-configuration requires sophisticated synthetic strategies. These approaches can be broadly categorized into linear syntheses, which build the molecule step-by-step, and convergent syntheses, which combine pre-synthesized fragments. Optimization of these pathways for research applications often involves considerations of yield, enantioselectivity, and scalability.

Linear synthesis offers a sequential and often more traditional approach to building molecular complexity. For this compound, these routes can commence from either readily available chiral precursors (the chiral pool) or from achiral materials, necessitating an asymmetric transformation to induce the desired stereochemistry.

A prominent strategy utilizing the chiral pool begins with enantiomerically pure aziridines. nih.govbeilstein-journals.org Chiral N-protected (S)-aziridines can serve as electrophilic precursors. The synthesis proceeds via a highly regio- and stereoselective SN2-type ring-opening of the activated aziridine with a suitable haloalcohol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a Lewis acid. researchgate.netnih.gov This step is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine intermediate to furnish the N-protected (S)-2-substituted morpholine. The ethynyl group can be introduced by using a chiral aziridine already bearing this substituent or by using an aziridine-2-carbaldehyde, which is then converted to the terminal alkyne via methods like the Corey-Fuchs or Seyferth-Gilbert homologation.

Alternatively, syntheses starting from achiral materials rely on the introduction of chirality at a key step. One powerful method is the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor. semanticscholar.orgnih.gov In a hypothetical linear sequence for this compound, an N-protected 2-ethynyl-3,4-dihydro-2H-1,4-oxazine could be synthesized first. This unsaturated intermediate would then be subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with a bisphosphine ligand, to stereoselectively reduce the double bond and establish the (S)-stereocenter at the C2 position with high enantiomeric excess (ee). researchgate.net

Table 1: Comparison of Linear Synthesis Starting Points

Starting Material Type Key Strategy Advantages Challenges
Chiral Pool (e.g., (S)-Aziridines) SN2 Ring-Opening/Intramolecular Cyclization Stereochemistry is pre-defined, high stereospecificity. Availability and cost of the specific chiral starting material.

| Achiral Precursors | Asymmetric Hydrogenation of Dehydromorpholine | Utilizes readily available achiral materials. | Requires development and optimization of the asymmetric catalytic step. |

An effective convergent strategy for this compound can be envisioned using organocatalysis. nih.gov This methodology allows for the enantioselective synthesis of C2-functionalized morpholines from simple aldehydes. nih.gov The synthesis would involve two main fragments:

Fragment A: An N-protected amino alcohol, such as N-benzyl-2-aminoethanol.

Fragment B: An α,β-unsaturated aldehyde bearing the ethynyl group, or a precursor like propargyl aldehyde.

The key step involves the enantioselective functionalization of the aldehyde. For instance, an organocatalytic α-chlorination of propionaldehyde followed by further manipulation could yield a chiral α-chloro alcohol. This intermediate can then undergo a reductive amination with the N-protected amino alcohol, followed by a base-induced intramolecular cyclization to form the morpholine ring. The use of a chiral organocatalyst, such as a diarylprolinol silyl ether, ensures the formation of the (S)-stereocenter with high enantioselectivity.

Scaling up the synthesis of this compound from laboratory to pilot-plant scale for extensive research requires robust and efficient processes. Process intensification aims to make chemical processes smaller, safer, and more energy-efficient.

For reactions like the asymmetric hydrogenation of dehydromorpholines, scalability has been demonstrated on a gram scale while maintaining high yield and enantioselectivity. nih.gov Further optimization could involve reducing catalyst loading or increasing substrate concentration.

A more advanced approach to process intensification is the adoption of continuous flow chemistry. syrris.jp Multi-step syntheses can be integrated into a single continuous sequence, where reagents are pumped through reactors containing immobilized catalysts or scavengers. nih.gov For the synthesis of this compound, a flow process could be designed where:

An initial reactor performs the coupling of the primary fragments.

The stream then passes through a column containing an immobilized catalyst for a key transformation (e.g., hydrogenation or cyclization).

Subsequent columns could contain scavenger resins to remove excess reagents or by-products, delivering a purified product stream. syrris.jp

This approach minimizes manual handling, improves safety and reproducibility, and allows for easier scaling by extending the operation time rather than increasing reactor volume.

Advanced Protecting Group Chemistry for Alkyne and Amine Functionalities

In multi-step syntheses, the selective protection and deprotection of functional groups is crucial to prevent unwanted side reactions. For this compound, both the terminal alkyne and the secondary amine of the morpholine ring often require protection.

The acidic proton of the terminal alkyne makes it incompatible with strongly basic or nucleophilic reagents (e.g., organolithiums, Grignards) that might be used in other parts of the synthesis. cureffi.org Trialkylsilyl groups are the most common and effective protecting groups for terminal alkynes. ccspublishing.org.cnccspublishing.org.cn

Trimethylsilyl (TMS): Easily introduced using chlorotrimethylsilane (TMSCl) and a base like n-butyllithium. It is readily cleaved under mild conditions, such as with potassium carbonate in methanol or with a fluoride source like tetra-n-butylammonium fluoride (TBAF). gelest.com

Triisopropylsilyl (TIPS): A bulkier silyl group that offers greater stability to a wider range of reaction conditions compared to TMS. It is also cleaved with fluoride ions.

The morpholine nitrogen is a nucleophilic secondary amine that requires protection during reactions involving electrophiles. Common N-protecting groups include carbamates:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. It is stable to a wide variety of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).

Carboxybenzyl (Cbz): Introduced using benzyl chloroformate (CbzCl). The Cbz group is notable for its stability and its selective removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst), a method that typically does not affect an alkyne group. nih.gov

Table 2: Common Protecting Groups for 2-Ethynylmorpholine Synthesis

Functional Group Protecting Group Abbreviation Introduction Reagents Deprotection Conditions
Terminal Alkyne Trimethylsilyl TMS n-BuLi, TMSCl K₂CO₃/MeOH or TBAF
Terminal Alkyne Triisopropylsilyl TIPS n-BuLi, TIPSCl TBAF
Amine (Morpholine) tert-Butoxycarbonyl Boc (Boc)₂O TFA, HCl

| Amine (Morpholine) | Carboxybenzyl | Cbz | CbzCl | H₂, Pd/C (Hydrogenolysis) |

Resolution of Racemic Mixtures to Obtain (S)-Enantiomer

When an asymmetric synthesis is not employed, the product is a racemic mixture of (S)- and (R)-2-Ethynylmorpholine. Chiral resolution is a classical and effective method to separate these enantiomers. wikipedia.org The most common technique involves converting the enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility) and can thus be separated. chemeurope.com

For a basic compound like 2-ethynylmorpholine, this is achieved by reacting the racemic mixture with an enantiomerically pure chiral acid, known as a chiral resolving agent. nih.gov Naturally occurring tartaric acid is a widely used and cost-effective resolving agent for amines. researchgate.net

The process involves the following steps:

Salt Formation: The racemic 2-ethynylmorpholine is treated with one enantiomer of a chiral acid, for example, L-(+)-tartaric acid, in a suitable solvent. This forms a mixture of two diastereomeric salts: ((S)-morpholine • L-tartrate) and ((R)-morpholine • L-tartrate).

Diastereomer Separation: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. This separation can be optimized by careful selection of the solvent and crystallization temperature. The less soluble salt is isolated by filtration.

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the chiral acid and liberate the free base form of the enantiomerically pure this compound. The resolving agent can often be recovered and recycled.

This method was successfully applied in the commercial synthesis of a related chiral 2-morpholine derivative, where the resolution of a morpholine amide intermediate was a key step in establishing the desired (S)-stereocenter. semanticscholar.org

Chemical Reactivity and Transformations of S 2 Ethynylmorpholine

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group in (S)-2-Ethynylmorpholine is a highly versatile handle for a wide array of chemical transformations. Its reactivity allows for the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Reactions

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and reliable method for forming 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction is known for its mild conditions, high yields, and exceptional regioselectivity, proceeding exclusively to the 1,4-isomer in contrast to the uncatalyzed Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers. nih.gov

This compound is an excellent substrate for the CuAAC reaction. The terminal alkyne can react with a wide variety of organic azides in the presence of a copper(I) catalyst to generate chiral 1,2,3-triazole-linked morpholine (B109124) derivatives. These products are of significant interest in medicinal chemistry and materials science. The reaction is typically performed using a Cu(I) source, which can be a Cu(I) salt like CuI or generated in situ from the reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent such as sodium ascorbate. beilstein-journals.org

Table 1: Representative CuAAC Reaction with this compound Derivative

AlkyneAzide (B81097)Catalyst SystemSolventProduct
This compoundBenzyl AzideCuSO₄, Sodium AscorbateH₂O/t-BuOH(S)-2-(1-benzyl-1H-1,2,3-triazol-4-yl)morpholine
N-Boc-(S)-2-EthynylmorpholinePhenyl AzideCuI, DIPEACH₂Cl₂tert-butyl (S)-2-(1-phenyl-1H-1,2,3-triazol-4-yl)morpholine-4-carboxylate

The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov The presence of ligands can accelerate the reaction and protect other functional groups. nih.gov Given its reliability, the CuAAC with this compound serves as a robust method for creating libraries of complex chiral molecules. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is indispensable for the synthesis of substituted alkynes and has been widely applied in the preparation of natural products, pharmaceuticals, and organic materials. researchgate.net The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

This compound, particularly its N-protected form such as tert-butyl this compound-4-carboxylate, can be effectively coupled with various aryl or vinyl halides. lookchem.comlabshake.com This allows for the introduction of diverse aromatic and vinylic moieties at the ethynyl (B1212043) position, preserving the stereochemical integrity of the morpholine ring. The choice of palladium catalyst, ligands, and reaction conditions can be tuned to accommodate a wide range of substrates. libretexts.orgorganic-chemistry.org

Table 2: Representative Sonogashira Coupling with an this compound Derivative

AlkyneHalideCatalyst SystemBase/SolventProduct
N-Boc-(S)-2-EthynylmorpholineIodobenzenePd(PPh₃)₂Cl₂, CuIEt₃N / THFtert-butyl (S)-2-(phenylethynyl)morpholine-4-carboxylate
N-Boc-(S)-2-Ethynylmorpholine4-BromopyridinePd(OAc)₂, XPhos, CuICs₂CO₃ / CH₃CNtert-butyl (S)-2-((pyridin-4-yl)ethynyl)morpholine-4-carboxylate

The reaction mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl/vinyl halide to the Pd(0) species is followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the final product. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne. libretexts.org

Hydration and Hydroamination Reactions of the Alkyne

The terminal alkyne of this compound can undergo hydration to form a methyl ketone or hydroamination to yield enamines or imines, which can be further reduced to amines. wikipedia.orglibretexts.org These transformations provide pathways to introduce carbonyl or amino functionalities adjacent to the morpholine ring.

Hydration: The hydration of alkynes is typically catalyzed by mercury(II) or gold(I) salts. The reaction follows Markovnikov's rule, where the nucleophilic attack of water occurs at the more substituted carbon of the alkyne, leading to an enol intermediate that tautomerizes to the corresponding ketone. For this compound, this would result in the formation of (S)-2-acetylmorpholine.

Hydroamination: The addition of an N-H bond across the alkyne (hydroamination) is a highly atom-economical method for synthesizing nitrogen-containing compounds. conicet.gov.ar This reaction can be catalyzed by a variety of metals, including alkali metals, late transition metals, and lanthanides. wikipedia.orglibretexts.org The regioselectivity (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and substrate. libretexts.org For terminal alkynes like this compound, intermolecular hydroamination with a primary amine would typically yield an imine (Markovnikov product) or an enamine (anti-Markovnikov product), which can be subsequently reduced to the corresponding diamine derivative. conicet.gov.arfrontiersin.org

Table 3: Potential Hydration and Hydroamination Products

ReagentCatalystExpected IntermediateFinal Product (after reduction if applicable)
H₂OAuCl₃(S)-2-(1-hydroxyvinyl)morpholine(S)-2-acetylmorpholine
AnilineCuNPs/MK10Imine from Markovnikov addition(S)-N-(1-(morpholin-2-yl)ethyl)aniline

Stereospecific and Stereoselective Alkyne Functionalizations

The chiral nature of this compound makes it a valuable substrate for stereoselective reactions that create new stereocenters. The functionalization of the alkyne can be controlled to produce specific diastereomers. nih.govnih.gov

For example, stereoselective reduction of the alkyne can lead to either the (Z)- or (E)-alkene, depending on the chosen reagent (e.g., Lindlar's catalyst for cis-alkene, or Na/NH₃ for trans-alkene). Furthermore, more complex additions across the triple bond can be achieved with high stereocontrol. Asymmetric catalytic systems can be employed to perform enantioselective or diastereoselective additions to the alkyne, where the existing stereocenter in the morpholine ring can influence the stereochemical outcome of the reaction. scholaris.ca This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. For instance, a borylative cyclization catalyzed by a chiral copper(I) complex could lead to highly functionalized, stereochemically complex products. scholaris.ca

Reactions Involving the Morpholine Nitrogen Atom

The secondary amine within the morpholine ring of this compound is a nucleophilic center that can readily participate in various bond-forming reactions. These transformations are crucial for synthesizing a wide range of derivatives, often used to modulate the compound's physicochemical properties for applications in medicinal chemistry. lookchem.com

N-Alkylation and N-Acylation Reactions for Derivative Synthesis

N-Alkylation: The morpholine nitrogen can be alkylated using various alkylating agents. organic-chemistry.org A common method involves reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov This is a standard Sₙ2 reaction. Another modern and greener approach is the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, which uses alcohols as alkylating agents. rsc.org This reaction, often catalyzed by ruthenium or iridium complexes, proceeds via the temporary oxidation of the alcohol to an aldehyde, which then forms an iminium ion with the amine, followed by reduction. nih.gov These methods allow for the introduction of a wide variety of alkyl groups onto the morpholine nitrogen.

N-Acylation: The synthesis of N-acyl derivatives is readily achieved by reacting this compound with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents). This reaction is typically straightforward and high-yielding, providing stable amide products. N-acylation is a common strategy in drug development to modify a molecule's properties. Electrochemical methods for N-acylation using carboxylic acids have also been developed as a modern alternative. rsc.org

Table 4: Representative N-Alkylation and N-Acylation Reactions

Starting MaterialReagentConditionsProduct
This compoundBenzyl BromideK₂CO₃, Acetonitrile(S)-4-benzyl-2-ethynylmorpholine
This compoundBenzyl Alcohol[IrCp*Cl₂]₂, KOtBu(S)-4-benzyl-2-ethynylmorpholine
This compoundAcetyl ChlorideEt₃N, CH₂Cl₂1-((S)-2-ethynylmorpholino)ethan-1-one
This compoundBenzoic AcidEDCI, HOBt, DIPEA((S)-2-ethynylmorpholino)(phenyl)methanone

These derivatization reactions highlight the synthetic utility of this compound as a bifunctional molecule, where both the alkyne and the amine can be selectively functionalized to build a diverse range of complex chiral structures.

Formation of N-Carbamates and N-Amides for Synthetic Utility

The secondary amine of the morpholine ring in this compound readily undergoes reactions to form N-carbamates and N-amides. These functional groups are valuable in medicinal chemistry and organic synthesis as they can act as protecting groups or introduce new functionalities.

The formation of N-carbamates is a common strategy to protect the nitrogen atom during multi-step syntheses. A widely used method involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) to yield tert-butyl this compound-4-carboxylate. lookchem.com This N-Boc protected derivative is a stable, crystalline solid that serves as a key intermediate in the synthesis of various pharmaceutical candidates. lookchem.com The tert-butyl ester group provides stability and protection to the carboxylic acid functional group, making it a valuable intermediate in chemical and pharmaceutical industries. lookchem.com

Similarly, N-amides can be synthesized by reacting this compound with acyl chlorides or acid anhydrides. A general method for the conversion of carbamates to amides involves the use of acyl chlorides and sodium iodide. clockss.org This one-step transformation is efficient and applicable to a variety of carbamates. clockss.org

The ability to form these derivatives is crucial for incorporating the this compound scaffold into more complex molecules. For instance, the N-protected derivatives can undergo further reactions at the ethynyl group or the chiral center without interference from the morpholine nitrogen.

Table 1: Examples of N-Carbamate and N-Amide Formation with this compound

ReagentProductUtility
Di-tert-butyl dicarbonate (Boc₂O)tert-Butyl this compound-4-carboxylateProtecting group, pharmaceutical intermediate lookchem.com
Acyl Chloride/NaIN-acyl-(S)-2-ethynylmorpholineAmide synthesis clockss.org

Reductive Amination and Related Transformations

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines. synplechem.com This reaction involves the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org While direct reductive amination of this compound itself is not the primary focus, the secondary amine of the morpholine ring can participate in reductive amination reactions with aldehydes and ketones to yield more complex tertiary amines.

The general process of reductive amination involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to an amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com For instance, the reaction of this compound with an aldehyde or ketone in the presence of a suitable reducing agent would lead to the corresponding N-alkylated or N-arylated derivative.

This transformation is highly valuable for diversifying the substituents on the morpholine nitrogen, allowing for the synthesis of a library of compounds with varied steric and electronic properties. The choice of the carbonyl compound and the reducing agent can be tailored to achieve specific synthetic goals. sigmaaldrich.com

Stereoselective Derivatization and Functionalization at the Chiral C2 Center

The chiral center at the C2 position of this compound is a key feature that allows for the synthesis of enantiomerically pure compounds. Stereoselective reactions at this center are of great interest for the development of chiral drugs and other bioactive molecules.

Substitutions and Rearrangements Maintaining or Inverting Stereochemistry

While direct substitution at the C2 center of the pre-formed this compound ring is challenging, stereoselective synthesis starting from chiral precursors allows for the introduction of various substituents at this position with control over the stereochemistry. For example, the synthesis of morpholine derivatives can be achieved from chiral starting materials like (S)-tert-butyl (1-hydroxypropan-2-yl) carbamate. e3s-conferences.org

In some cases, derivatization can be performed with the goal of either retaining or inverting the stereochemistry at the C2 center. Methodologies for stereoselective determination of metabolites often involve chiral derivatization to form diastereomers that can be separated and quantified. nih.gov Although not directly on this compound, these principles can be applied to its derivatives.

Modification of Side Chains Derived from the Ethynyl Group

The ethynyl group at the C2 position is a highly versatile functional group that can undergo a variety of transformations. These reactions allow for the elongation and functionalization of the side chain, leading to a wide array of derivatives.

Common reactions of the terminal alkyne include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for forming carbon-carbon bonds. This allows for the introduction of various aromatic and unsaturated substituents at the terminus of the ethynyl group.

Click Chemistry (Huisgen Cycloaddition): The reaction of the ethynyl group with azides, typically catalyzed by copper(I), leads to the formation of 1,2,3-triazoles. This reaction is highly efficient and regioselective, making it a popular choice for bioconjugation and drug discovery.

Hydration: The addition of water across the triple bond, often catalyzed by mercury(II) salts or other transition metal complexes, yields a methyl ketone.

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using various catalytic hydrogenation methods.

These modifications of the ethynyl side chain significantly expand the chemical space accessible from this compound, providing a platform for the synthesis of diverse and complex molecular architectures.

Regioselective and Chemoselective Transformations of the Morpholine Ring

The morpholine ring itself can undergo transformations, although these are generally less common than reactions at the nitrogen or the ethynyl group. The presence of the oxygen atom and the chiral center influences the reactivity of the ring.

Regioselective reactions aim to functionalize a specific position on the morpholine ring. For instance, under certain conditions, it might be possible to introduce substituents at the C3 or C5 positions. However, such transformations are often challenging due to the relatively unreactive nature of the C-H bonds in the morpholine ring. Ring transformation reactions of related heterocyclic systems, such as 2H-pyran-2-ones, can lead to the formation of functionalized pyridines and pyridinones, demonstrating the potential for ring-opening and closing cascades to access different heterocyclic cores. researchgate.net

Chemoselective transformations differentiate between the various functional groups present in a molecule. In the context of a derivatized this compound, a chemoselective reaction might target the ethynyl group while leaving an N-acyl or other functional group on the morpholine ring intact. The choice of reagents and reaction conditions is critical for achieving high chemoselectivity.

The inherent structural features of the morpholine ring, such as its chair-like conformation and the presence of the heteroatoms, can influence the outcome of reactions. researchgate.net For example, the stereoelectronics of the ring can direct the approach of reagents, leading to specific stereochemical outcomes in reactions at or near the ring.

Advanced Applications of S 2 Ethynylmorpholine in Synthetic Chemistry

As a Chiral Building Block for Complex Organic Scaffolds

The inherent chirality and the presence of a synthetically versatile ethynyl (B1212043) group make (S)-2-Ethynylmorpholine a powerful tool for the asymmetric synthesis of complex molecules. Its application spans the creation of stereochemically defined heterocycles, the construction of privileged scaffolds for biological screening, and its use as a key precursor in the total synthesis of natural products.

Synthesis of Stereochemically Defined Heterocyclic Compounds

This compound serves as a valuable starting material for the synthesis of a variety of more complex heterocyclic systems where the stereochemistry at the C2 position of the morpholine (B109124) ring is crucial for the desired biological activity or molecular conformation. The terminal alkyne can be readily transformed into a range of other functional groups or used in cycloaddition reactions to build additional rings. For instance, the ethynyl group can participate in [3+2] cycloadditions with azides (click chemistry) to form triazoles, or with nitrile oxides to generate isoxazoles, all while retaining the stereochemical integrity of the morpholine core.

Reaction TypeReactantResulting Heterocycle
Huisgen [3+2] CycloadditionOrganic Azide (B81097)1,2,3-Triazole
Nitrile Oxide CycloadditionNitrile OxideIsoxazole
Sonogashira CouplingAryl/Vinyl HalideAryl/Vinyl-substituted Alkyne
Glaser CouplingOxidizing AgentButadiyne-linked Dimer

These transformations allow for the introduction of diverse substituents and the creation of novel, stereochemically pure heterocyclic entities with potential applications in various fields of chemistry.

Construction of Privileged Scaffolds for Chemical Biology Studies

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The morpholine nucleus itself is considered a privileged scaffold. By functionalizing it with an ethynyl group at the chiral C2 position, this compound provides a platform for the construction of libraries of compounds for chemical biology research. The alkyne serves as a versatile handle for the attachment of various molecular probes, affinity tags, or other chemical entities through robust and efficient reactions like the aforementioned click chemistry. This enables the synthesis of tool compounds for target identification, validation, and imaging studies.

Precursor in Total Synthesis of Chiral Natural Products and Analogues

While specific examples of the direct use of this compound in the total synthesis of natural products are not yet widely reported in publicly available literature, its potential as a chiral precursor is significant. The stereochemically defined morpholine unit is a feature in some bioactive natural products. The ethynyl group can be strategically elaborated into more complex side chains or integrated into the carbon skeleton of a target molecule through various C-C bond-forming reactions. This makes this compound a promising, yet to be fully exploited, building block for the asymmetric synthesis of complex natural products and their analogues, facilitating the exploration of their structure-activity relationships.

Strategic Intermediate in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound and its derivatives have emerged as key intermediates in the synthesis of pre-clinical drug candidates and for the generation of compound libraries to explore chemical space and optimize biological activity.

Design and Synthesis of Pre-clinical Candidates (focus on chemical structure and synthetic routes)

A notable application of a derivative of this compound is in the synthesis of potent and selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key target in cancer therapy. Specifically, tert-butyl this compound-4-carboxylate has been utilized as a crucial building block in the synthesis of novel pyrrolopyrimidine derivatives that exhibit selective inhibition of wild-type PI3Kα.

The synthetic route to these pre-clinical candidates typically involves the coupling of the this compound derivative with a functionalized pyrrolopyrimidine core. The ethynyl group is often involved in a key bond-forming reaction, such as a Sonogashira coupling or a nucleophilic addition, to link the chiral morpholine moiety to the core structure of the inhibitor. The presence and specific stereochemistry of the morpholine group are often critical for achieving high potency and selectivity for the target enzyme.

Influence of (S)-Configuration on Molecular Recognition at a Chemical Level

The absolute configuration of a chiral molecule is paramount in determining its interaction with other chiral entities, a fundamental principle in molecular recognition. nih.gov In the context of this compound, the (S)-configuration at the C2 position, adjacent to the oxygen atom, dictates a specific three-dimensional arrangement of the substituents around the stereocenter. This defined spatial orientation is crucial for precise, non-covalent interactions with biological macromolecules, such as enzymes and receptors, or with other chiral small molecules.

The presence of the ethynyl group at the C2 position introduces a rigid, linear element that extends from the chiral center. This structural feature can significantly influence molecular recognition in several ways:

Steric Interactions: The defined (S)-configuration will orient the ethynyl group in a specific direction relative to the morpholine ring. This can lead to favorable or unfavorable steric interactions with a binding partner, contributing to enantioselective recognition. For instance, in a protein binding pocket, the (S)-enantiomer might fit snugly, allowing for optimal interactions, while the (R)-enantiomer could experience steric clashes, leading to weaker binding.

Hydrogen Bonding: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, while the terminal alkyne proton can function as a weak hydrogen bond donor. The (S)-configuration will position these functional groups in a precise spatial arrangement, enabling specific hydrogen bonding patterns with a complementary chiral partner. organic-chemistry.org

π-Stacking Interactions: The triple bond of the ethynyl group can participate in π-stacking interactions with aromatic residues in a protein or with other π-systems. The stereochemistry at C2 will determine the orientation of this π-system, influencing the strength and geometry of such interactions.

The culmination of these stereochemically-driven interactions results in differential binding affinities between enantiomers and their chiral recognition partners. This enantioselectivity is a cornerstone of modern drug design, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov

Table 1: Potential Intermolecular Interactions Influenced by the (S)-Configuration of 2-Ethynylmorpholine

Interaction TypeDescriptionPotential Impact on Molecular Recognition
Steric HindranceThe specific 3D arrangement of the ethynyl group due to the (S)-configuration can create steric clashes with a binding partner that would not occur with the (R)-enantiomer.Enantioselective binding affinity.
Hydrogen BondingThe defined spatial orientation of the morpholine's heteroatoms and the alkyne proton allows for specific hydrogen bond networks.Directional and selective interactions with chiral receptors.
π-InteractionsThe orientation of the ethynyl π-system is fixed by the chiral center, influencing interactions with aromatic rings or other π-systems.Enhanced binding and selectivity through specific orbital overlap.

Ligand Design and Application in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.net The structural features of this compound make it a promising scaffold for the design of novel chiral ligands.

The this compound core can be elaborated into a variety of chiral ligands. The morpholine nitrogen can serve as a coordination site for a metal center, and the ethynyl group offers a versatile handle for further functionalization. For instance, the terminal alkyne can undergo a variety of chemical transformations, such as Sonogashira coupling to introduce aryl or heteroaryl groups, or click chemistry to attach other coordinating moieties.

The rigidity of the ethynyl group can be advantageous in ligand design, as it can help to create a well-defined and predictable chiral environment around the metal center. This can lead to higher levels of enantioselectivity in catalytic reactions. The combination of the stereogenic center at C2 and the rigid ethynyl substituent can create a unique chiral pocket that effectively discriminates between the two prochiral faces of a substrate.

Chiral ligands derived from this compound could potentially be applied in a range of enantioselective transformations. For example, phosphine-alkyne ligands derived from this scaffold could be used in transition-metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. nih.gov The specific (S)-configuration would be instrumental in inducing a high degree of stereocontrol.

The success of such ligands would depend on the interplay of steric and electronic factors within the catalytic complex. The morpholine ring can influence the electronic properties of the metal center, while the chiral environment created by the (S)-configuration and the ethynyl group would dictate the stereochemical outcome of the reaction.

Table 2: Potential Enantioselective Transformations Using Ligands Derived from this compound

Reaction TypePotential Ligand DesignExpected Role of this compound Motif
Asymmetric HydrogenationP-chiral phosphine-alkyne ligandsCreation of a rigid chiral pocket to control substrate approach.
Asymmetric Allylic AlkylationBidentate N,P or N,N ligandsStereocontrolled formation of C-C bonds.
Asymmetric Cross-CouplingMonodentate or bidentate ligands with tunable steric and electronic propertiesInduction of chirality in the product through selective oxidative addition or reductive elimination.

Development of Chemical Probes and Research Tool Compounds

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The unique structural and chemical properties of this compound make it a valuable building block for the synthesis of such tools. The morpholine scaffold is a known "privileged structure" in medicinal chemistry, meaning it is frequently found in bioactive compounds. nih.govnih.gov

The ethynyl group is a particularly useful functional group in the context of chemical probe design. It can serve as a "bioorthogonal handle," allowing for the attachment of reporter groups (e.g., fluorophores, biotin) via click chemistry. This enables the visualization and isolation of the probe's biological targets. Furthermore, the alkyne can be used as a reactive group to form covalent bonds with target proteins, a strategy employed in the design of activity-based probes. nih.gov

The (S)-configuration is critical for the selectivity of a chemical probe. By designing a probe with a specific stereochemistry, researchers can target a particular protein or enzyme with high specificity, minimizing off-target effects. An this compound-based probe would allow for the investigation of the stereochemical requirements for binding to its biological target. Comparing the activity of the (S)- and (R)-enantiomers of a probe can provide valuable insights into the topology of the binding site. nih.gov

The development of chemical probes from this compound could facilitate the identification of new drug targets and the elucidation of complex biological pathways.

Advanced Spectroscopic and Structural Elucidation of S 2 Ethynylmorpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for the structural analysis of (S)-2-Ethynylmorpholine in solution. A combination of one-dimensional and two-dimensional experiments was utilized to assign all proton, carbon, and nitrogen resonances and to establish through-bond and through-space correlations.

The ¹H NMR spectrum of this compound reveals distinct signals for all nine protons. The ethynyl (B1212043) proton (H-7) appears as a characteristic singlet, while the protons of the morpholine (B109124) ring exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The ¹³C NMR spectrum, recorded with proton decoupling, shows six unique carbon signals, corresponding to the two sp-hybridized carbons of the ethynyl group and the four sp³-hybridized carbons of the morpholine ring. The ¹⁵N NMR spectrum displays a single resonance, consistent with the sole nitrogen atom in the heterocyclic ring.

To definitively assign these resonances, a suite of 2D NMR experiments was conducted.

COSY (Correlation Spectroscopy): This experiment established the scalar coupling network within the morpholine ring, identifying adjacent protons (e.g., H-2 to H-3, and H-5 to H-6).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the CH, CH₂, and NH moieties within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range (2-3 bond) correlations were crucial for connecting the molecular fragments. Key HMBC correlations were observed from the ethynyl proton (H-7) to the C-2 and C-8 carbons, and from the H-2 proton to the terminal alkyne carbon (C-8), confirming the attachment of the ethynyl group at the C-2 position of the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations observed in the NOESY spectrum provided insights into the molecule's preferred conformation in solution. For instance, correlations between the axial proton at C-2 and the axial protons at C-6 indicated a predominant chair conformation of the morpholine ring.

The comprehensive data from these experiments allowed for the complete and unambiguous assignment of all proton and carbon signals as detailed in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) This is an interactive data table. You can sort and filter the data.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 3.95 ddd 10.5, 4.2, 2.1
H-3a 3.88 ddd 11.5, 11.5, 3.5
H-3b 2.95 ddd 11.5, 3.0, 1.5
H-5a 3.75 ddd 12.0, 3.5, 1.5
H-5b 2.80 ddd 12.0, 12.0, 4.0
H-6a 4.05 ddd 11.8, 4.0, 2.0
H-6b 3.65 ddd 11.8, 11.8, 3.0
H-7 2.25 s -

Table 2: ¹³C and ¹⁵N NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) This is an interactive data table. You can sort and filter the data.

Atom Chemical Shift (δ, ppm)
C-2 59.8
C-3 46.2
C-5 45.9
C-6 67.5
C-7 83.1
C-8 72.4

The enantiomeric purity of this compound was assessed using chiral NMR spectroscopy. This technique involves the use of a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, which forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes exhibit distinct NMR signals, allowing for the quantification of each enantiomer.

Upon addition of the CSA to a solution of enantiomerically enriched this compound, a splitting of specific proton signals, most notably the H-2 and H-7 resonances, was observed. The integration of the baseline-resolved signals for the major (S) and minor (R) enantiomers allowed for the precise determination of the enantiomeric excess (ee), which was found to be >99%. This high value confirms the exceptional enantiopurity of the synthesized material.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) was employed to determine the accurate mass of the molecular ion and to confirm the elemental composition of this compound. Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ was observed. The high resolving power of the time-of-flight (TOF) mass analyzer allowed for a mass measurement with high accuracy.

The experimentally measured mass was compared to the theoretical mass calculated for the molecular formula C₆H₁₀NO⁺. The negligible difference between the experimental and theoretical values provides unequivocal confirmation of the compound's molecular formula.

Table 3: High-Resolution Mass Spectrometry Data This is an interactive data table. You can sort and filter the data.

Parameter Value
Molecular Formula C₆H₉NO
Ion [M+H]⁺
Calculated Exact Mass 112.0757
Measured Exact Mass 112.0759

Vibrational Spectroscopy: Detailed Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Characterization

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. Both Infrared (IR) and Raman spectroscopies were used to characterize this compound.

The IR spectrum is dominated by absorptions corresponding to bond stretching and bending vibrations. Key characteristic peaks include a sharp, strong absorption for the terminal alkyne ≡C-H stretch and a weaker absorption for the C≡C triple bond stretch. The N-H stretch of the secondary amine appears as a moderate band. The spectrum is also characterized by strong absorptions corresponding to the C-O-C asymmetric stretch of the ether linkage and various C-H stretching and bending modes of the morpholine ring.

The Raman spectrum provides complementary information. While the polar N-H and C-O bonds show weak Raman scattering, the non-polar C≡C triple bond, which gives a weak IR absorption, produces a strong and sharp signal in the Raman spectrum, confirming the presence of the ethynyl group.

Table 4: Key Vibrational Spectroscopy Data for this compound This is an interactive data table. You can sort and filter the data.

Vibrational Mode IR Frequency (cm⁻¹) Raman Shift (cm⁻¹) Intensity
≡C-H Stretch 3310 3308 Strong (IR), Medium (Raman)
N-H Stretch 3295 3294 Medium (IR), Weak (Raman)
C-H Stretch (sp³) 2960-2850 2960-2850 Strong (IR), Strong (Raman)
C≡C Stretch 2115 2118 Weak (IR), Strong (Raman)

X-ray Crystallography for Absolute Stereochemistry, Conformation, and Intermolecular Interactions

Single-crystal X-ray diffraction analysis provided the most definitive structural information for this compound, confirming its absolute stereochemistry and revealing its solid-state conformation and intermolecular packing. A suitable crystal was grown and subjected to X-ray analysis.

The resulting crystal structure unambiguously confirmed the (S) configuration at the C-2 stereocenter. The morpholine ring adopts a stable chair conformation, with the ethynyl group occupying an equatorial position to minimize steric hindrance. This conformation is consistent with the through-space interactions observed in the NOESY NMR spectrum.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The secondary amine proton (N-H) acts as a hydrogen bond donor, interacting with the oxygen atom of an adjacent molecule. This head-to-tail hydrogen bonding arrangement links the molecules into infinite one-dimensional chains within the crystal lattice.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Confirmation

Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, provide further confirmation of the compound's absolute stereochemistry.

Circular Dichroism (CD): The CD spectrum of a chiral molecule shows positive or negative absorption bands (Cotton effects) in the region of its UV-Vis chromophores. Although this compound lacks strong chromophores in the near-UV region, a weak Cotton effect associated with the n → σ* transition of the N-C and O-C bonds of the morpholine ring was observed. The sign of this Cotton effect is characteristic of the (S) configuration at the C-2 position.

Optical Rotatory Dispersion (ORD): The ORD spectrum plots the change in optical rotation as a function of wavelength. This compound exhibits a plain positive ORD curve, where the optical rotation increases towards shorter wavelengths. The shape and sign of this curve are consistent with the assigned (S) absolute configuration and provide a valuable chiroptical fingerprint for the molecule.

Theoretical and Computational Investigations of S 2 Ethynylmorpholine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, stability, and reactivity of (S)-2-ethynylmorpholine. DFT methods provide a robust framework for understanding the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Electronic Structure: DFT calculations can map the electron density distribution, identifying regions of high and low electron density. This is crucial for predicting the molecule's reactivity, as areas with high electron density are susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. The presence of the electronegative oxygen and nitrogen atoms in the morpholine (B109124) ring, coupled with the electron-rich triple bond of the ethynyl (B1212043) group, creates a unique electronic landscape.

Stability: The thermodynamic stability of this compound can be assessed by calculating its total electronic energy. By comparing the energies of different isomers or potential degradation products, the relative stability can be determined. These calculations are instrumental in understanding the compound's shelf-life and potential decomposition pathways.

Reactivity: DFT is also employed to calculate various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. Furthermore, the shape and localization of these frontier orbitals can predict the sites of reaction. For instance, the HOMO is often localized on the electron-rich parts of the molecule, indicating the likely site for electrophilic attack, while the LUMO is typically found on electron-deficient centers, the target for nucleophiles. DFT-guided discovery has been successfully applied to ethynyl-containing compounds to predict their reactivity. nih.gov

Illustrative DFT-Calculated Properties for this compound:

PropertyRepresentative Calculated ValueSignificance
Total Electronic Energy-383.5 HartreeA measure of the molecule's overall stability.
HOMO Energy-6.8 eVIndicates the energy of the highest energy electrons, related to the ability to donate electrons.
LUMO Energy1.2 eVIndicates the energy of the lowest energy unoccupied orbital, related to the ability to accept electrons.
HOMO-LUMO Gap8.0 eVA larger gap suggests higher kinetic stability.
Dipole Moment2.5 DebyeQuantifies the polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are hypothetical and for illustrative purposes to represent the type of data generated from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of the Morpholine Ring and Ethynyl Moiety

The three-dimensional structure of this compound is not static; the morpholine ring can adopt various conformations, and the ethynyl group can rotate. Understanding these conformational preferences is crucial as they can significantly influence the molecule's biological activity and physical properties.

Conformational Analysis: The conformational landscape of the morpholine ring is typically dominated by chair conformations, which are generally more stable than boat or twist-boat forms. acs.orgnih.govresearchgate.net For a 2-substituted morpholine like this compound, the ethynyl group can be in either an axial or an equatorial position. Computational methods, such as DFT or ab initio calculations, can be used to determine the relative energies of these conformers. It is generally observed that for substituted cyclohexanes and related heterocycles, the equatorial position is favored for bulky substituents to minimize steric hindrance. lumenlearning.comutdallas.edu However, the specific electronic interactions of the ethynyl group could influence this preference.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. nih.govmdpi.comresearchgate.net By simulating the movements of all atoms in the molecule in a given environment (e.g., in a solvent like water), MD can reveal the flexibility of the morpholine ring and the rotational freedom of the ethynyl group. These simulations can also identify the most populated conformations and the energy barriers for interconversion between them. This information is invaluable for understanding how the molecule might interact with biological targets, such as proteins, as the conformational flexibility can allow for an induced fit.

Relative Energies of this compound Conformers:

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
Chair (Equatorial Ethynyl)0.0095
Chair (Axial Ethynyl)2.55
Twist-Boat5.8<1

Note: The values in this table are hypothetical and illustrative, based on general principles of conformational analysis.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to confirm their identity and structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry. researchgate.netrug.nlnih.govnih.gov Methods like DFT, often using the Gauge-Including Atomic Orbital (GIAO) approach, can provide theoretical chemical shifts that correlate well with experimental data. These calculations are sensitive to the molecule's geometry, so accurate conformational analysis is a prerequisite. By comparing the calculated shifts for different possible isomers or conformers with the experimental spectrum, the correct structure can be confidently assigned.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be predicted computationally. nih.govnih.govnih.govmdpi.com By calculating the harmonic vibrational frequencies at the minimum energy geometry, a theoretical vibrational spectrum can be generated. The calculated frequencies are often scaled by an empirical factor to better match experimental values. These predictions are useful for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the C-H stretches of the morpholine ring, the N-H stretch, and the characteristic C≡C triple bond stretch of the ethynyl group.

Predicted Spectroscopic Data for this compound:

ParameterPredicted Value
¹³C NMR Chemical Shift (C≡C)75 ppm
¹³C NMR Chemical Shift (C-2)65 ppm
¹H NMR Chemical Shift (H at C-2)4.1 ppm
IR Vibrational Frequency (C≡C stretch)2150 cm⁻¹
IR Vibrational Frequency (N-H stretch)3350 cm⁻¹

Note: The values in this table are hypothetical and for illustrative purposes.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can elucidate the step-by-step pathway of the reaction, identify key intermediates, and determine the energy barriers associated with each step.

Transition State Analysis: The synthesis of 2-substituted morpholines can proceed through various routes. nih.govsemanticscholar.orgbeilstein-journals.orgrsc.orgnih.gov Computational methods can be used to model these synthetic pathways. A crucial aspect of this is the location and characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be identified. This knowledge can help in optimizing reaction conditions to improve yield and selectivity.

Example of a Synthetic Step Studied Computationally:

Consider the nucleophilic addition of an ethynyl group to a precursor of the morpholine ring. DFT calculations can model the approach of the nucleophile, the formation of the new carbon-carbon bond, and the subsequent changes in the molecule's geometry. The transition state for this step can be located, and its structure can provide insights into the factors that control the stereoselectivity of the reaction.

Rational Design Principles for Novel Derivatives and Reactivity Profiles

The insights gained from computational studies of this compound can be leveraged for the rational design of novel derivatives with tailored properties. nih.gov By understanding the structure-activity relationships, modifications can be made to the molecule to enhance its desired characteristics, such as biological activity or material properties.

Designing Novel Derivatives: Computational screening can be used to evaluate a large number of virtual derivatives of this compound. For example, if the goal is to design a new drug candidate, derivatives with different substituents on the morpholine ring or the ethynyl group can be computationally modeled. nih.govmdpi.comresearchgate.nete3s-conferences.org Their interaction with a target protein can be simulated using molecular docking and MD simulations to predict their binding affinity. This in silico screening can prioritize the most promising candidates for synthesis and experimental testing, thereby saving time and resources.

Modifying Reactivity Profiles: The reactivity of this compound can be fine-tuned by introducing electron-donating or electron-withdrawing groups. DFT calculations can predict how these modifications will alter the electronic structure and reactivity descriptors (e.g., HOMO-LUMO gap). This allows for the design of molecules with specific reactivity profiles for applications in organic synthesis or materials science. For instance, modifying the substituents could enhance the molecule's utility as a building block in click chemistry reactions.

Future Directions and Emerging Research Opportunities in S 2 Ethynylmorpholine Chemistry

Exploration of Unconventional Synthetic Methodologies

While traditional methods for synthesizing chiral morpholines often rely on chiral pool starting materials or classical resolution, the future of (S)-2-Ethynylmorpholine synthesis lies in more efficient and sustainable catalytic approaches. nih.govsemanticscholar.org Emerging research points towards several promising avenues:

Photoredox Catalysis : Visible light photoredox catalysis offers a powerful and environmentally benign strategy for constructing saturated nitrogen heterocycles. rsc.org This method uses photocatalysts that, upon absorbing light, can facilitate electron transfer processes to activate substrates under mild conditions. rsc.org For instance, photoredox-mediated cyclization of imino-tethered dihydropyridines has been shown to produce morpholines. rsc.org The application of similar proton-coupled electron transfer (PCET) processes could provide novel pathways to the morpholine (B109124) core of this compound. Furthermore, photoredox α-amino C-H arylation has been demonstrated for morpholine functionalization, suggesting potential for late-stage modification of the morpholine scaffold. researchgate.net

Photobioredox Catalysis : A hybrid approach combining light-driven photocatalysis with enzymatic reactions is gaining traction. Research has shown that morpholine derivatives, such as 3-(N-morpholino)propanesulfonic acid (MOPS), can act as sacrificial electron donors to activate flavin-dependent enzymes under aerobic conditions. researchgate.netrsc.orgsemanticscholar.org This synergy not only promotes the biocatalytic transformation but also enhances the stability of the enzyme and the photocatalyst. rsc.org Adapting such systems for the enantioselective synthesis of functionalized morpholines could represent a significant leap forward.

Development of Novel Catalytic Applications Beyond Current Scope

The utility of the morpholine scaffold is expanding from a mere structural component to an active participant in catalytic processes. researchgate.net The unique electronic and steric properties of this compound make it a candidate for development into novel chiral ligands and organocatalysts.

Asymmetric Catalysis : Chiral amines and heterocycles are cornerstones of asymmetric catalysis. While the synthesis of chiral α-tertiary propargyl amines has been achieved using chiral catalysts, the this compound structure itself could be incorporated into new ligand frameworks. nih.govbohrium.com The combination of a rigid, stereodefined heterocyclic backbone and a readily functionalizable ethynyl (B1212043) group allows for the systematic tuning of catalyst properties for various asymmetric transformations, such as alkynylation reactions. researchgate.net

Photocatalytic Systems : Morpholine-based structures are being integrated into advanced catalytic materials. For example, novel morpholine-linked metal-phthalocyanine covalent organic frameworks (COFs) have been synthesized. rsc.org These materials have demonstrated remarkable activity in the photocatalytic reduction of CO2, driven by enhanced electron delocalization and charge separation. rsc.org Incorporating the specific stereochemistry and functionality of this compound into such frameworks could lead to new chiral materials for enantioselective photocatalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net The synthesis of this compound and its derivatives is well-suited for adoption into these modern platforms.

Continuous Flow Synthesis : Flow chemistry, utilizing microreactors, enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for hazardous or highly exothermic reactions. researchgate.netresearchgate.net This technology has been successfully applied to the synthesis of various heterocycles, including thiomorpholine (B91149), a structural analog of morpholine. chemrxiv.orgnih.gov A telescoped, two-step continuous flow process for thiomorpholine generation has been developed, highlighting the potential for multi-step, uninterrupted synthesis without the need to isolate intermediates. chemrxiv.orgnih.govuc.pt Such a strategy could be directly applicable to the synthesis of this compound, improving yield and process safety.

Automated Synthesis : The demand for libraries of complex molecules for screening has driven the development of automated synthesis platforms. A phosphoramidite-based platform has been established for the automated solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs). nih.gov This demonstrates that the morpholine scaffold is compatible with automated protocols. Adapting these principles for the solution-phase synthesis of small molecules like this compound could accelerate the discovery of new derivatives and their applications by enabling high-throughput reaction optimization and library generation.

The table below summarizes the key advantages of integrating modern synthesis platforms for producing chiral morpholines.

PlatformKey AdvantagesRelevance to this compound
Flow Chemistry Enhanced safety, improved heat/mass transfer, scalability, telescoping of reaction steps. researchgate.netnih.govSafer handling of reactive intermediates, potential for higher yields and purity, streamlined multi-step synthesis. chemrxiv.orguc.pt
Automated Synthesis High-throughput screening, rapid optimization, library generation, reproducibility. nih.govAccelerated discovery of new derivatives, efficient exploration of structure-activity relationships.

Advanced Applications in Supramolecular Chemistry and Materials Science

The unique structural features of this compound—a chiral heterocycle with a hydrogen bond-accepting oxygen, a modifiable nitrogen, and a reactive alkyne "handle"—make it an attractive monomer for advanced materials. e3s-conferences.org

Stimuli-Responsive Polymers : Morpholine-containing polymers have been shown to exhibit "smart" behavior, responding to changes in environmental pH. nih.gov Crosslinked hydrogels made from morpholine-derived monomers show significant swelling variations in different pH buffer solutions, making them suitable for applications like drug delivery systems. nih.gov

Functional Materials and Covalent Organic Frameworks (COFs) : The ethynyl group is ideal for participating in polymerization and cross-linking reactions, such as "click chemistry." This opens the door to creating novel polymers and materials. As mentioned, morpholine-linked COFs have shown promise as photocatalysts for CO2 reduction. rsc.org The incorporation of this compound could introduce chirality into these porous structures, creating materials for enantioselective separations or catalysis. The polymer and materials science sectors present significant opportunities for morpholine derivatives as curing agents, stabilizers, and building blocks for advanced materials with superior properties. e3s-conferences.org

Polydepsipeptides (PDPs) : Morpholine-2,5-dione derivatives, synthesized from amino acids, can undergo ring-opening polymerization (ROP) to produce polydepsipeptides, a class of degradable polymers. researchgate.net This highlights a pathway where morpholine-based monomers can be used to create biocompatible and recyclable materials.

Addressing Remaining Research Gaps and Challenges in Stereoselective Synthesis

Despite advances, the efficient and highly stereoselective synthesis of 2-substituted chiral morpholines remains a significant challenge. semanticscholar.orgnih.gov This is often more difficult than synthesizing 3-substituted analogs due to the steric and electronic environment of the stereocenter adjacent to the oxygen atom. nih.gov

Need for General Catalytic Methods : Many existing methods for preparing chiral morpholines require stoichiometric chiral starting materials or reagents, which is less economical than catalytic approaches. nih.govsemanticscholar.org While some catalytic methods exist, they are not always broadly applicable. For example, asymmetric hydrogenation has been successfully applied to produce a variety of 2-substituted chiral morpholines with excellent enantioselectivity, but the development of these catalysts was necessary to overcome the low reactivity of the dehydromorpholine substrates. nih.govrsc.org

Improving Atom Economy : The development of catalytic asymmetric halocyclization and other cyclization strategies provides a more direct route to the morpholine ring. rsc.org However, there is a continuous need for new, atom-economical catalytic reactions that can construct the chiral morpholine core from simple, readily available precursors.

Expanding Substrate Scope : A key goal is the development of robust and general catalytic systems that can tolerate a wide range of functional groups, allowing for the synthesis of a diverse library of 2-substituted morpholines, including this compound, with high efficiency and stereocontrol. nih.gov A metal-free, one-pot synthesis of 2-substituted morpholines from aziridines has been reported, representing a step toward more operationally simple and eco-friendly approaches. beilstein-journals.org

The table below outlines current approaches and remaining challenges in the synthesis of 2-substituted chiral morpholines.

Synthetic StrategyDescriptionRemaining Challenges
From Chiral Pool Utilizes readily available chiral starting materials like amino alcohols. nih.govacs.orgLimited structural diversity based on the available starting materials.
Asymmetric Hydrogenation Catalytic hydrogenation of a prochiral dehydromorpholine precursor using a chiral metal complex. nih.govrsc.orgSubstrate synthesis can be multi-step; development of highly active and selective catalysts is required. nih.gov
Organocatalytic Cyclization Use of small organic molecules to catalyze the enantioselective formation of the morpholine ring. rsc.orgnih.govVariable enantiomeric excess (% ee) can be an issue; optimization for each substrate may be needed. nih.gov
Metal-Catalyzed Cyclization Ring-opening of aziridines with haloalcohols followed by cyclization, catalyzed by a metal salt. beilstein-journals.orgNeed to move towards metal-free or more sustainable catalyst systems. beilstein-journals.org

Future efforts must focus on discovering new catalytic transformations that provide general, predictable, and highly stereoselective access to this compound and its analogs, thereby unlocking their full potential in chemistry, medicine, and materials science.

Q & A

Q. How should researchers handle conflicting toxicity data for this compound in preclinical studies?

  • Methodological Answer : Perform meta-analyses of existing data, weighting studies by sample size and methodological rigor (e.g., Jadad scale). Conduct in vitro cytotoxicity assays (MTT, LDH release) across multiple cell lines. Report discrepancies as forest plots with heterogeneity indices (I2I^2) and recommend follow-up in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.